

Application Note & Protocol: Synthesis of a Key Apixaban Intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1*H*-Pyrazolo[3,4-*c*]pyridine-3-carboxylic acid

Cat. No.: B1393292

[Get Quote](#)

Subject: A Detailed, Mechanistically-Grounded Protocol for the Synthesis of 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1*H*)-one, a Core Intermediate for the Anticoagulant Apixaban.

Abstract & Introduction

Apixaban, marketed as Eliquis, is a highly potent, selective, and orally bioavailable direct inhibitor of coagulation factor Xa.^[1] Its critical role in preventing and treating thromboembolic disorders has made its synthesis a subject of significant industrial and academic interest.^[2] The molecular architecture of Apixaban is complex, featuring two distinct six-membered lactam rings, the construction of which is a cornerstone of its synthesis.^{[3][4]}

This application note moves beyond a simple recitation of steps to provide a detailed, field-tested protocol for the synthesis of a pivotal Apixaban intermediate: 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1*H*)-one (CAS 545445-44-1).^{[5][6][7][8]} This intermediate elegantly combines several key structural motifs required for the final active pharmaceutical ingredient (API).^{[6][7]} Our focus is to elucidate the underlying chemical principles and rationale—the "why"—behind each procedural choice, thereby equipping researchers with a robust and reproducible methodology grounded in scientific integrity. We will detail a multi-step sequence starting from readily available materials, p-nitroaniline and 5-chlorovaleroyl chloride, that avoids some of the harsher and more costly methods like the

Ullmann reaction which has been noted for its erratic yields and severe reaction conditions.[\[9\]](#)
[\[10\]](#)

Strategic Overview of the Synthetic Pathway

The synthesis of Apixaban can be approached through various routes, often converging on a few key intermediates.[\[5\]](#) The chosen intermediate, 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one, is particularly strategic as it contains the dihydropyridinone core, the morpholine moiety, and the phenyl-piperidone fragment.[\[2\]](#)[\[6\]](#)[\[7\]](#) Its synthesis allows for the late-stage formation of the pyrazole ring, a common strategy in Apixaban synthesis.[\[11\]](#)

Our protocol follows a logical and efficient sequence:

- Lactam Formation: Acylation of an aniline derivative with 5-chlorovaleroyl chloride followed by intramolecular cyclization to form the piperidin-2-one ring.
- Chlorination & Elimination: Introduction of reactivity on the newly formed lactam ring.
- Nucleophilic Substitution: Introduction of the morpholine moiety.
- Nitro Group Reduction: Conversion of the nitro group to an amine, preparing it for the subsequent coupling reaction.
- Aryl C-N Coupling: Attachment of the second lactam-containing phenyl ring, often via a Buchwald-Hartwig amination.[\[12\]](#)[\[13\]](#)

This pathway is designed to be robust, scalable, and to utilize commercially available and cost-effective starting materials.[\[9\]](#)

Experimental Protocol: Synthesis of Intermediate 1-(4-nitrophenyl)piperidin-2-one

This initial stage is foundational, constructing the first of the two lactam rings present in the final Apixaban structure. The procedure involves the acylation of p-nitroaniline with 5-chlorovaleroyl chloride, followed by an in-situ intramolecular cyclization.

Materials and Reagents

Reagent/Material	Grade	Supplier	Quantity (per 100g p-nitroaniline)	Molar Eq.	Notes
p-Nitroaniline	Reagent	Sigma-Aldrich	100 g	1.0	Starting Material
5-Chlorovaleroyl Chloride	98%	Alfa Aesar	124 g (1.1 eq)	1.1	Acylating Agent
Sodium Hydroxide (NaOH)	ACS Grade	Fisher Scientific	96 g (3.3 eq)	3.3	Base for acylation and cyclization
Tetrabutylammonium Bromide (TBAB)	99%	Acros Organics	4.6 g (0.02 eq)	0.02	Phase Transfer Catalyst
Dichloromethane (DCM)	HPLC Grade	VWR	1500 mL	-	Organic Solvent
Water (Deionized)	-	-	750 mL	-	Aqueous Phase

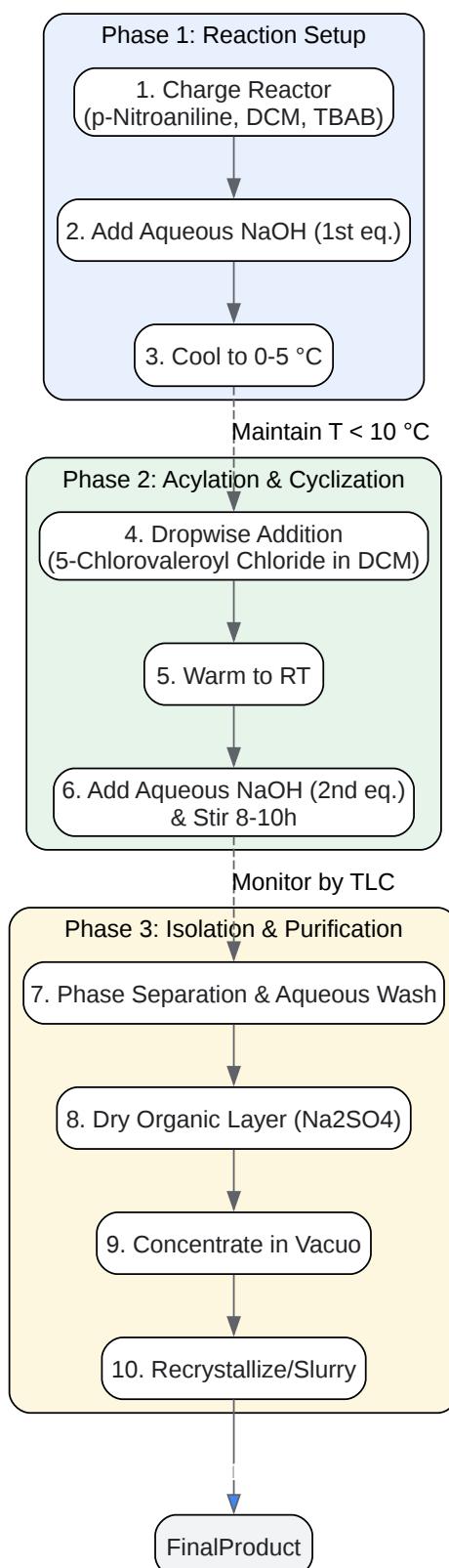
Step-by-Step Procedure

- Reaction Setup: To a 3L, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add p-nitroaniline (100 g), dichloromethane (1500 mL), and tetrabutylammonium bromide (4.6 g). Begin vigorous stirring to create a suspension.
- Causality Explanation: Dichloromethane is chosen as the solvent for its ability to dissolve the organic reactants while being immiscible with the aqueous base, creating a biphasic system.^[14] TBAB is a phase-transfer catalyst, essential for shuttling the hydroxide ions from the aqueous phase to the organic phase to deprotonate the aniline nitrogen, facilitating its reaction with the acyl chloride.^[14]

- Initial Cooling and Acylation: Prepare a solution of sodium hydroxide (60g in 500 mL water) and add it to the reaction flask. Cool the vigorously stirred mixture to 0-5 °C using an ice-water bath. Separately, dissolve 5-chlorovaleroyl chloride (124 g) in 200 mL of dichloromethane and add this solution to the dropping funnel. Add the 5-chlorovaleroyl chloride solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature is maintained below 10 °C.
 - Causality Explanation: The reaction is highly exothermic. Low-temperature control is critical to prevent side reactions, such as the hydrolysis of the acyl chloride and diacylation of the aniline. The dropwise addition ensures the concentration of the reactive acyl chloride remains low, further controlling the reaction rate and temperature.
- Intramolecular Cyclization: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C). Prepare a second, more concentrated solution of sodium hydroxide (36g in 250 mL water). Add this solution to the reaction mixture. Continue to stir vigorously at room temperature for 8-10 hours.[9]
 - Causality Explanation: The first equivalent of base neutralizes the HCl byproduct of the acylation. The subsequent, more concentrated addition of NaOH promotes the intramolecular nucleophilic substitution. The amide nitrogen, deprotonated by the hydroxide, attacks the carbon bearing the chlorine atom, displacing the chloride and forming the six-membered piperidin-2-one ring. Vigorous stirring remains crucial to maximize the interfacial area in the phase-transfer system.
- Work-up and Isolation: Monitor the reaction to completion using Thin Layer Chromatography (TLC). Upon completion, cease stirring and allow the layers to separate. Transfer the mixture to a separatory funnel and discard the aqueous layer. Wash the organic layer sequentially with 2x 500 mL of water and 1x 500 mL of brine.
 - Causality Explanation: The aqueous washes remove the inorganic salts (NaCl, excess NaOH) and the TBAB catalyst. The brine wash helps to break any emulsions and begins the drying process.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude yellow solid

can be purified by recrystallization from ethyl acetate or by slurring in methyl tert-butyl ether to yield 1-(4-nitrophenyl)piperidin-2-one as a crystalline yellow solid.[14]

- Causality Explanation: Recrystallization or slurring removes unreacted starting materials and soluble impurities, providing a product of high purity suitable for the subsequent steps. Expected yield is typically in the range of 85-90%. [14]


Subsequent Transformations to the Target Intermediate

The successfully synthesized 1-(4-nitrophenyl)piperidin-2-one serves as the platform for the remaining transformations. While detailed protocols for each of the following steps are beyond the scope of this specific note, the key chemical logic is outlined below:

- Dichlorination and Elimination: The lactam is reacted with a chlorinating agent like phosphorus pentachloride (PCl_5) to form a 3,3-dichloro intermediate.[9][15] Subsequent treatment with a base and morpholine leads to an elimination-addition sequence, installing the morpholine at the 3-position and creating the dihydropyridinone double bond.[15]
- Nitro Group Reduction: The nitro group is selectively reduced to an aniline. Common methods include catalytic hydrogenation (e.g., H_2 with Pd/C) or chemical reduction (e.g., iron powder in acetic acid or sodium sulfide).[9] This step is critical for preparing the molecule for the final C-N bond formation.
- Buchwald-Hartwig Amination: The resulting aniline is coupled with 1-(4-iodophenyl)piperidin-2-one (a separate intermediate) using a palladium catalyst and a suitable phosphine ligand (e.g., XPhos) in the presence of a base like sodium tert-butoxide.[12][16] This modern coupling reaction is highly efficient for forming the aryl-amine bond that connects the two halves of the target intermediate.[13][17]

Process Workflow Visualization

The following diagram illustrates the high-level workflow for the synthesis of the initial key intermediate, 1-(4-nitrophenyl)piperidin-2-one.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The synthesis method of Apixaban _ Chemicalbook [chemicalbook.com]
- 2. 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one - Zhejiang Hengkang Pharmaceutical [en.hengkangpharm.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. innospk.com [innospk.com]
- 7. 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one | Manasa Life Sciences [manasalifesciences.com]
- 8. 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one (545445-44-1) - FarmaMed & FarmaSino | Towards A Healthy Life [pharmasino.com]
- 9. patents.justia.com [patents.justia.com]
- 10. US20170008886A1 - A process for the preparation of apixaban and its intermediates - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. CN103159670A - Synthetic method of apixaban intermediate 1-(4-nitrobenzophenone)-2-piperidone - Google Patents [patents.google.com]
- 15. arkat-usa.org [arkat-usa.org]
- 16. research.rug.nl [research.rug.nl]
- 17. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Application Note & Protocol: Synthesis of a Key Apixaban Intermediate]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1393292#experimental-protocol-for-the-synthesis-of-apixaban-intermediate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com